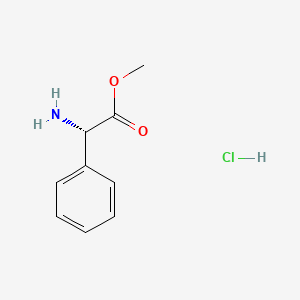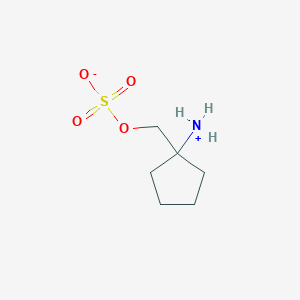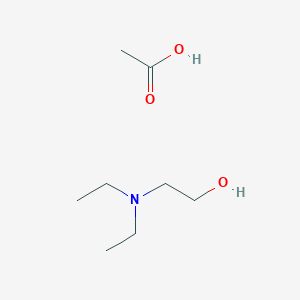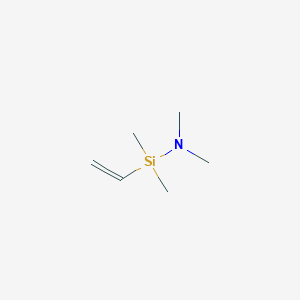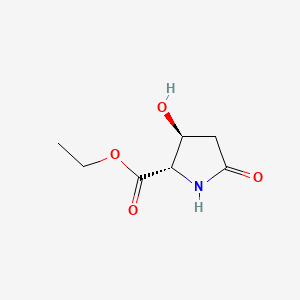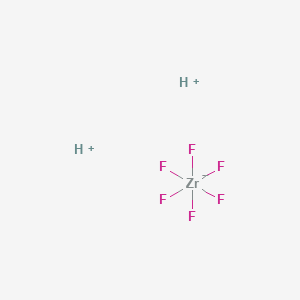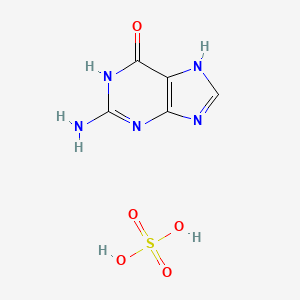
LANTHANUM SILICIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum silicide is a compound formed by the combination of lanthanum and silicon. It is part of the rare earth metal silicides, which are known for their unique properties such as high melting points, electrical conductivity, and thermal stability. This compound is represented by the chemical formula LaSi₂ and is primarily used in various high-temperature and electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum silicide can be synthesized through several methods, including:
Solid-State Reaction: This involves the direct reaction of lanthanum and silicon at high temperatures.
Chemical Vapor Deposition (CVD): This method involves the deposition of lanthanum and silicon precursors onto a substrate, followed by a high-temperature reaction to form this compound.
Hydrothermal Synthesis: This method involves the reaction of lanthanum salts with silicon sources in an aqueous solution at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, this compound is often produced using the solid-state reaction method due to its simplicity and cost-effectiveness. The process involves heating a mixture of lanthanum and silicon powders in a controlled atmosphere to prevent oxidation .
Types of Reactions:
Oxidation: this compound can undergo oxidation when exposed to oxygen at high temperatures, forming lanthanum oxide and silicon dioxide.
Reduction: It can be reduced back to its elemental forms under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions where silicon atoms are replaced by other elements, altering its properties.
Common Reagents and Conditions:
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Requires a reducing agent such as hydrogen gas at high temperatures.
Substitution: Involves the use of other metal or non-metal elements under controlled conditions.
Major Products Formed:
Oxidation: Lanthanum oxide (La₂O₃) and silicon dioxide (SiO₂).
Reduction: Elemental lanthanum and silicon.
Substitution: Various substituted silicides depending on the substituting element.
Scientific Research Applications
Lanthanum silicide has a wide range of applications in scientific research, including:
Electronics: Used as a contact material in semiconductor devices due to its low resistivity and high thermal stability.
Catalysis: Acts as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Materials Science: Studied for its potential use in high-temperature structural materials and coatings due to its excellent thermal and mechanical properties.
Energy Storage: Investigated for use in energy storage devices such as batteries and supercapacitors.
Mechanism of Action
The mechanism of action of lanthanum silicide in its various applications is primarily based on its unique electronic and structural properties. In electronic applications, its low resistivity and high thermal stability make it an ideal contact material. In catalysis, its specific crystal and electronic structures enable it to facilitate various chemical reactions efficiently .
Comparison with Similar Compounds
Cerium Silicide (CeSi₂): Similar in structure and properties but with different electronic characteristics.
Neodymium Silicide (NdSi₂): Another rare earth silicide with comparable thermal stability and conductivity.
Samarium Silicide (SmSi₂): Known for its high melting point and electrical conductivity.
Uniqueness of Lanthanum Silicide: this compound stands out due to its specific combination of low resistivity, high thermal stability, and ease of synthesis. These properties make it particularly suitable for high-temperature and electronic applications, where other silicides may not perform as well .
Properties
CAS No. |
12056-90-5 |
|---|---|
Molecular Formula |
LaSi2 |
Molecular Weight |
195.08 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1143597.png)
